4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 939986-18-2
Cat. No.: VC4158217
Molecular Formula: C16H24N4O4
Molecular Weight: 336.392
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 939986-18-2 | 
|---|---|
| Molecular Formula | C16H24N4O4 | 
| Molecular Weight | 336.392 | 
| IUPAC Name | tert-butyl 4-[[(3-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate | 
| Standard InChI | InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-6-12(7-10-19)11-18-14-13(20(22)23)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,18) | 
| Standard InChI Key | ZXVMLZJGOMLICJ-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)[N+](=O)[O-] | 
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule consists of a piperidine core functionalized with two critical substituents:
- 
A tert-butyl carbamate group at the 1-position of the piperidine ring, serving as a protective group for the secondary amine.
 - 
A 3-nitro-pyridin-2-ylamino-methyl group at the 4-position, introducing a nitro-substituted pyridine moiety via a methylene bridge.
 
The molecular formula is C₁₆H₂₄N₄O₄, with a molecular weight of 336.18 g/mol . The tert-butyl ester enhances solubility in organic solvents, while the nitro group confers electrophilic reactivity, making the compound a versatile intermediate for further functionalization.
Systematic Nomenclature
- 
IUPAC Name: 4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
 - 
Synonyms:
 
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis protocol for this compound is disclosed in the literature, analogous methods for piperidine-carbamate derivatives suggest plausible pathways:
Carbamate Protection Strategy
- 
Piperidine Functionalization: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
 - 
Mannich Reaction: Introduction of the 3-nitro-pyridin-2-ylamino-methyl group via a Mannich-type reaction, employing formaldehyde and 3-nitro-2-aminopyridine .
 
Coupling Reactions
Patent literature describes coupling reactions between Boc-protected piperidines and nitroaryl amines using palladium catalysts or nucleophilic substitution, as seen in the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives .
Optimization Challenges
- 
Regioselectivity: Ensuring substitution at the 4-position of piperidine requires steric and electronic control, often achieved through directing groups .
 - 
Nitro Group Stability: The nitro group may undergo unintended reduction during synthesis, necessitating mild reaction conditions .
 
Physicochemical Properties
Experimental Data
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₄O₄ | |
| Molecular Weight | 336.18 g/mol | |
| Purity | 98% | |
| Boiling Point | Not reported | – | 
| Melting Point | Not reported | – | 
| Solubility | Likely soluble in DMSO, DMF | 
Spectroscopic Characterization
- 
¹H NMR: Expected signals include:
 - 
IR: Stretches for C=O (1720 cm⁻¹, carbamate), NO₂ (1520 cm⁻¹), and N-H (3300 cm⁻¹) .
 
Applications and Research Findings
Medicinal Chemistry
While direct biological studies on this compound are absent, structurally related piperidine-carbamates exhibit:
- 
Kinase Inhibition: Analogous compounds show activity against tyrosine kinases, relevant in cancer therapy .
 - 
Neuroprotective Effects: Piperidine derivatives modulate neurotransmitter receptors, potentially aiding in neurological disorders .
 
Organic Synthesis
The tert-butyl carbamate group is a staple in peptide synthesis and protecting-group strategies, enabling selective deprotection under acidic conditions . The nitro group serves as a precursor for reduced amine functionalities, facilitating the synthesis of heterocyclic libraries .
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